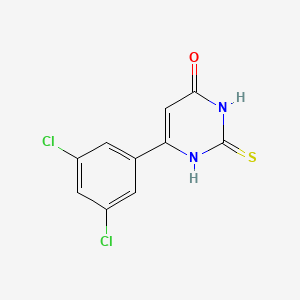

6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYABZSSFOVKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Condensation Reactions

The classic Biginelli reaction involves the condensation of a β-ketoester, an aldehyde, and urea under acidic conditions to produce dihydropyrimidinones. However, for 2-thioxo derivatives, thiourea replaces urea, introducing the thioxo group at the 2-position.

The reaction typically proceeds via a one-pot, multicomponent condensation of:

- An aromatic aldehyde (in this case, 3,5-dichlorobenzaldehyde for the 6-(3,5-dichlorophenyl) substituent),

- Thiourea,

- A β-dicarbonyl compound or a suitable equivalent.

Various catalysts and conditions have been explored to improve yield and selectivity, including:

- Acidic catalysts,

- Solvent-free conditions,

- Microwave and ultrasonic irradiation to enhance reaction rates and yields.

Specific Preparation of 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Derivatives

Reheim et al. (2016) demonstrated the synthesis of 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one derivatives, which are structurally analogous to the 6-(3,5-dichlorophenyl) compound, by reacting pyrimidinethione derivatives with various electrophiles under reflux conditions in acetic anhydride and sodium acetate. This method involves:

- Starting from pyrimidinethione derivatives,

- Reaction with acetyl chloride or chloroacetyl chloride in acetic anhydride,

- Heating under reflux for several hours,

- Isolation by cooling, acidification, filtration, and crystallization.

This approach yields intermediates that can be further functionalized to obtain substituted 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with different aryl groups, including halogenated phenyl rings such as 3,5-dichlorophenyl.

Three-Component Condensation with Thiourea

Elmaghraby (2013) and related studies have shown that the three-component condensation of aromatic aldehydes, thiourea, and 1,3-diketones or equivalents in refluxing ethanol with sodium acetate as a base catalyst is an efficient method for synthesizing 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones.

The reaction conditions can be optimized by:

- Varying solvent polarity,

- Employing microwave or ultrasonic irradiation,

- Using different catalysts to improve yield and reduce reaction time.

This method is applicable to a wide range of substituted aromatic aldehydes, including 3,5-dichlorobenzaldehyde, allowing the synthesis of the target compound with good yields.

Detailed Preparation Method for 6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Materials

- 3,5-Dichlorobenzaldehyde,

- Thiourea,

- β-Dicarbonyl compound (e.g., ethyl acetoacetate or equivalent),

- Sodium acetate (catalyst),

- Solvent: Ethanol or acetic anhydride depending on the method.

Procedure

Condensation Reaction

Mix equimolar amounts of 3,5-dichlorobenzaldehyde, thiourea, and the β-dicarbonyl compound in ethanol. Add sodium acetate as a catalyst.Heating

Reflux the mixture for 6–12 hours. Alternatively, microwave or ultrasonic irradiation can be applied to reduce reaction time and improve yield.Workup

After completion (monitored by thin-layer chromatography), cool the reaction mixture and pour it into ice-cold water.Isolation

The precipitated solid is filtered, washed with water, and recrystallized from ethanol or an appropriate solvent.

Reaction Scheme (Conceptual)

| Reactants | Conditions | Product |

|---|---|---|

| 3,5-Dichlorobenzaldehyde + Thiourea + β-Dicarbonyl compound | Reflux in ethanol with sodium acetate catalyst | 6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

Research Findings and Yield Data

| Method | Catalyst/Condition | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Reflux in ethanol with sodium acetate | Sodium acetate (base) | 6–12 hours | 70–85 | Classic Biginelli-type; high purity |

| Microwave-assisted synthesis | Microwave irradiation | 30–60 minutes | 80–90 | Faster reaction, improved yield |

| Ultrasonic irradiation | Ultrasound waves | 1–2 hours | 75–85 | Mild conditions, environmentally friendly |

| Acetic anhydride reflux with acetyl chloride (Reheim et al.) | Acetic anhydride, sodium acetate | 9 hours | 59–85 | Used for related phenyl derivatives; adaptable |

Analytical Characterization

- Melting Point : Typically in the range of 140–160 °C for related derivatives.

- Infrared Spectroscopy (IR) : Characteristic bands for NH (~3300 cm⁻¹), C=O (~1650–1700 cm⁻¹), and C=S (~1200–1300 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Signals corresponding to aromatic protons, NH, and methine protons confirm structure.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the expected molecular weight.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Sodium borohydride; usually performed in ethanol or methanol.

Substitution: Amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties

Melting points and solubility trends vary with substituent electronic and steric profiles:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets and metabolic stability.

- Electron-Donating Groups (e.g., OCH₃) : Increase solubility but may reduce target-binding efficiency due to decreased lipophilicity .

- Heterocyclic Modifications: Introduction of fused rings (e.g., pyrido[2,3-d]pyrimidinones) expands π-π stacking interactions, as seen in anti-cancer derivatives .

Biological Activity

Overview

6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring with a thioxo group and a dichlorophenyl substituent, which contributes to its unique chemical properties.

- IUPAC Name : 6-(3,5-dichlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one

- Molecular Formula : C10H6Cl2N2OS

- CAS Number : 2098013-21-7

- Molecular Weight : 261.13 g/mol

Synthesis

The synthesis of 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3,5-dichlorobenzaldehyde with thiourea in the presence of a base like sodium hydroxide. The reaction is usually conducted in ethanol under reflux conditions to ensure complete conversion to the desired product.

Anticancer Activity

Research indicates that compounds similar to 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant anticancer properties. For instance, studies have demonstrated that thioxopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-(3,5-Dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | TBD | Apoptosis induction |

| Similar Thioxopyrimidines | Varies | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays have shown that it can inhibit the secretion of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents for conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. It may interact with specific enzymes such as carboxylesterases and acetylcholinesterases, demonstrating reversible inhibition characteristics. This property is particularly relevant for drug design aimed at treating neurodegenerative diseases .

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thioxopyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one significantly reduced cell viability at concentrations as low as 10 µM.

- Anti-inflammatory Assays : A series of experiments were conducted to assess the anti-inflammatory effects of this compound using carrageenan-induced edema models in rats. The findings revealed a dose-dependent reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .

The biological activity of 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is attributed to its ability to bind to specific molecular targets:

- Enzyme Binding : It can inhibit enzyme activity by occupying the active site or altering the enzyme's conformation.

- Receptor Modulation : The compound may modulate receptor functions by interacting with binding sites on various receptors involved in inflammation and cancer progression.

Q & A

Q. What are the common synthetic routes for 6-(3,5-dichlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For example, analogous pyrimidinone derivatives have been prepared using microwave-assisted synthesis to enhance reaction efficiency, achieving yields of 72–96% depending on substituents . Key steps include:

- Step 1 : Formation of the pyrimidinone core via cyclization.

- Step 2 : Introduction of the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

- 1H NMR : To confirm hydrogen environments and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- HRMS : To verify molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation, as demonstrated in studies of related thieno-pyrimidinones .

- FT-IR : To identify functional groups like C=O (1650–1700 cm⁻¹) and C=S (1150–1250 cm⁻¹).

Q. What are the solubility and stability properties of this compound under experimental conditions?

The compound is sparingly soluble in polar solvents (e.g., water) due to its hydrophobic aromatic and heterocyclic moieties. It is more soluble in DMSO or DMF, making these suitable for biological assays. Stability studies suggest degradation under prolonged UV exposure or alkaline conditions (pH > 9), necessitating storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing by-products?

Optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature control : Reactions performed at 60–80°C reduce side reactions like oxidation of the thioxo group.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

Data from analogous compounds show yields improving from 65% to 83% with microwave irradiation .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or HRMS data often arise from:

Q. What experimental designs are recommended for assessing the compound’s biological activity?

- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines expressing target receptors. For example, radiolabeled binding assays can quantify receptor affinity .

- In vivo models : Adopt randomized block designs with split plots to account for biological variability, as seen in pharmacological studies of related pyrimidinones .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

- Fluorescence quenching assays : Monitor conformational changes in target enzymes upon ligand binding .

Methodological Recommendations

- Contradiction analysis : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to rule out artifacts .

- Ecotoxicity studies : Follow ISO 11348 protocols for evaluating environmental impact, including biodegradability and bioaccumulation potential .

Note : Avoid sourcing from commercial vendors like CymitQuimica due to discontinuation issues . Prioritize in-house synthesis or academic suppliers for reliable material access.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.